

Basic principles of using Cholesterol-13C3 in GC-MS analysis

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Compound of Interest

Compound Name: Cholesterol-13C3

Cat. No.: B12053206

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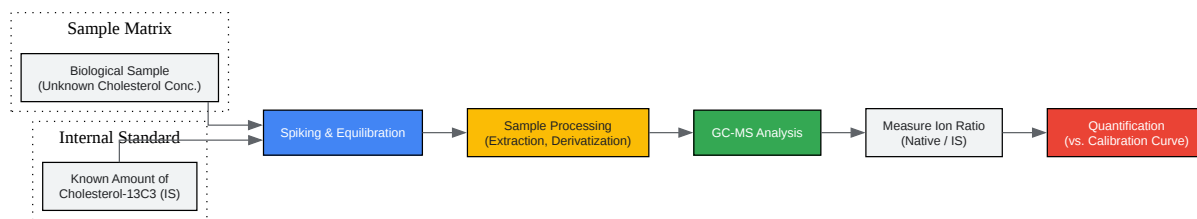
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

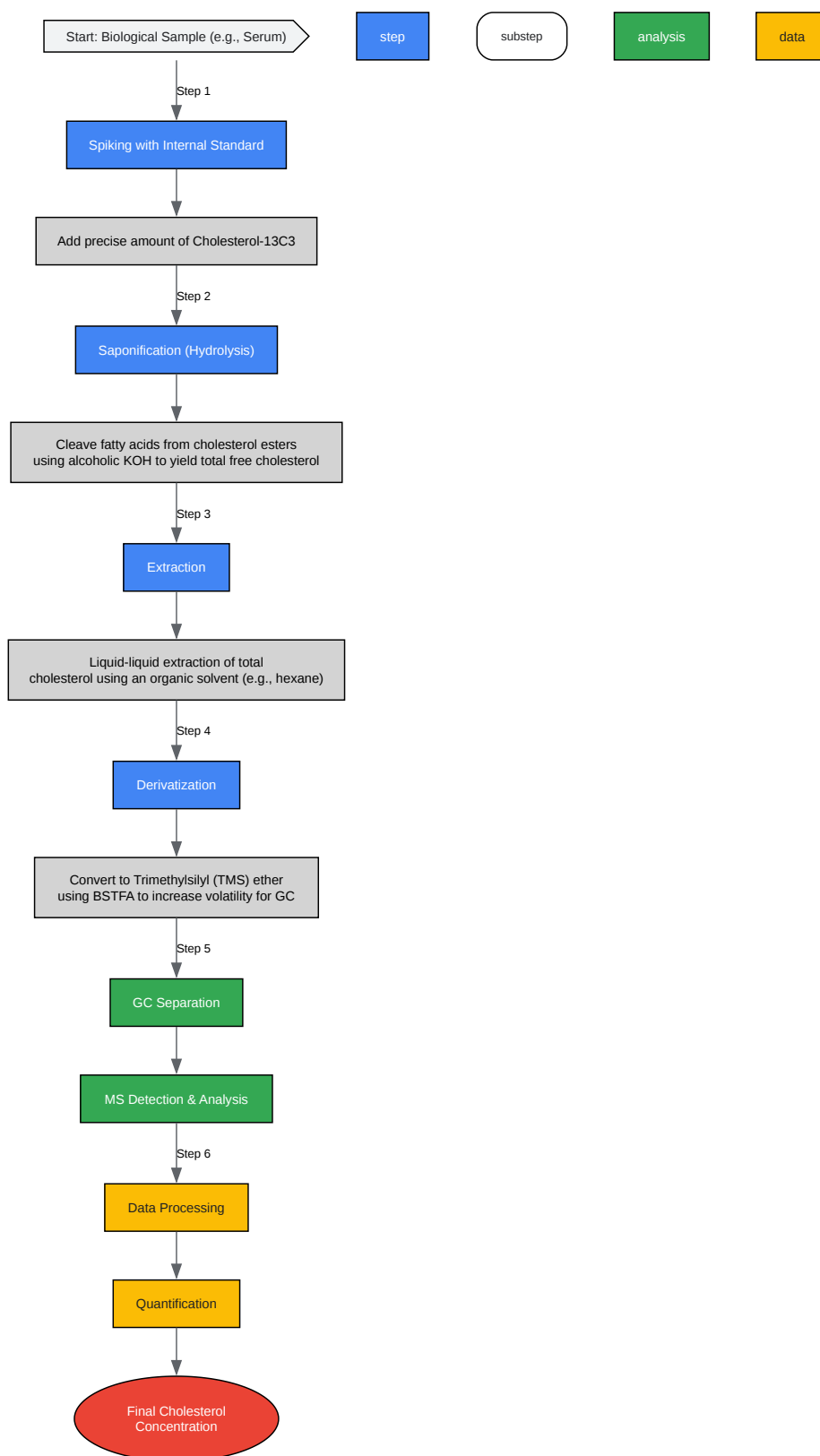
The gold standard for cholesterol quantification by GC-MS relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] This technique employs a stable, isotopically labeled version of the analyte, in this case, **Cholesterol-13C3**, as an internal standard (IS).

The core tenets of this methodology are:

- **Addition of Internal Standard:** A precisely known quantity of **Cholesterol-13C3** is added to the sample containing an unknown quantity of native (unlabeled) cholesterol at the very beginning of the sample preparation process.[3]
- **Physicochemical Equivalence:** The labeled standard (**Cholesterol-13C3**) is chemically identical to the native analyte. Therefore, it behaves identically during all subsequent steps, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.
- **Mass Spectrometric Differentiation:** While chemically identical, the labeled and unlabeled cholesterol molecules have different masses due to the incorporation of three heavy ^{13}C isotopes. This mass difference allows the mass spectrometer to distinguish and independently measure the abundance of each species.[4]

- **Ratio-Based Quantification:** The concentration of the native cholesterol is determined by measuring the abundance ratio of the unlabeled analyte to the labeled internal standard.^[4] This ratio is then compared to the ratios obtained from calibration standards with known concentrations of both unlabeled and labeled cholesterol. This ratiometric approach corrects for variations in sample injection volume, ionization efficiency, and analyte loss during preparation, leading to exceptional accuracy and precision.





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